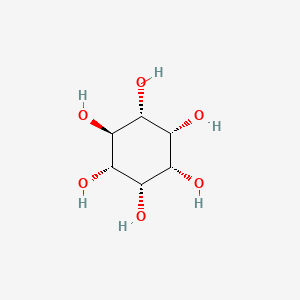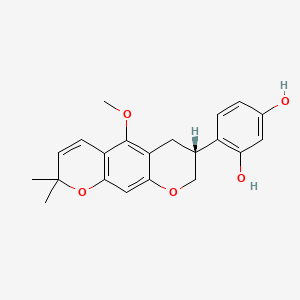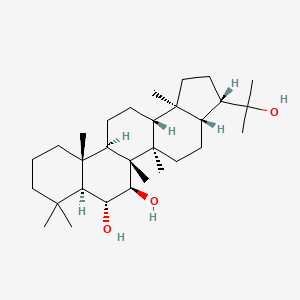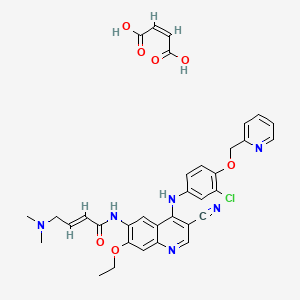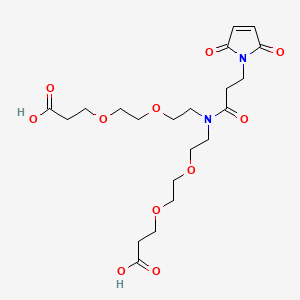
N-Mal-N-双(PEG2-酸)
描述
N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . It is a branched PEG derivative with two terminal carboxylic acids and a maleimide group . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
The terminal carboxylic acids of N-Mal-N-bis(PEG2-acid) can be reacted with primary amino groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .Molecular Structure Analysis
N-Mal-N-bis(PEG2-acid) has a molecular weight of 488.5 g/mol and a molecular formula of C21H32N2O11 .Chemical Reactions Analysis
The maleimide group of N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . The terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
N-Mal-N-bis(PEG2-acid) is a viscous liquid with a light yellow to yellow color . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .科学研究应用
Thiol Reactive PEG Reagent
“N-Mal-N-bis(PEG2-acid)” is a thiol reactive PEG reagent . It reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . This property makes it useful in a variety of research applications where stable linkages to thiol groups are required.
Formation of Stable Amide Bonds
The terminal carboxylic acids of “N-Mal-N-bis(PEG2-acid)” can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This feature is particularly useful in bioconjugation, where stable bonds are needed to link biomolecules together.
Drug Delivery Systems
“N-Mal-N-bis(PEG2-acid)” has been used in the development of drug-loaded acetalated dextran-based nanoparticles for heart targeting and treatment of myocardial infarction . Its ability to form stable linkages makes it a valuable tool in the creation of targeted drug delivery systems.
Protein Labeling
The maleimide group of “N-Mal-N-bis(PEG2-acid)” can react with a thiol group to form a covalent bond . This property is often utilized in protein labeling, where it can be used to attach labels or other molecules to proteins for various research applications.
Branched PEG Linker
“N-Mal-N-bis(PEG2-acid)” is a branched PEG linker with two terminal carboxylic acids and a maleimide group . This structure allows it to be used as a linker in a variety of applications, including the creation of complex biomolecular structures.
Bioconjugation
The ability of “N-Mal-N-bis(PEG2-acid)” to form stable bonds with both thiol and amino groups makes it a valuable tool in bioconjugation . It can be used to link biomolecules together in a stable and controlled manner, which is crucial in many areas of biological research.
作用机制
Target of Action
N-Mal-N-bis(PEG2-acid) is a thiol reactive PEG reagent . Its primary targets are sulfhydryl groups . Sulfhydryl groups, also known as thiol groups, are functional groups consisting of a sulfur atom and a hydrogen atom. They are present in many important biological compounds, including the amino acid cysteine and the antioxidant glutathione.
Mode of Action
The compound interacts with its targets through a specific reaction. The maleimide group in N-Mal-N-bis(PEG2-acid) reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the terminal carboxylic acids can react with primary amino groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
N-Mal-N-bis(PEG2-acid) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The affected pathways and their downstream effects would depend on the specific target protein being degraded.
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-acid) would depend on the specific PROTAC it is incorporated into. The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of N-Mal-N-bis(PEG2-acid) can be influenced by various environmental factors. For example, the pH needs to be between 6.5 and 7.5 for the maleimide group to react with sulfhydryl groups . Other factors, such as temperature and the presence of other compounds, could also potentially influence its action.
安全和危害
The safety data sheet for a similar compound, Bis-PEG2-acid, suggests avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately .
未来方向
属性
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O11/c24-17(3-6-23-18(25)1-2-19(23)26)22(7-11-33-15-13-31-9-4-20(27)28)8-12-34-16-14-32-10-5-21(29)30/h1-2H,3-16H2,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQAPPGJQEYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110867 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Mal-N-bis(PEG2-acid) | |
CAS RN |
2110449-02-8 | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110449-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,13,16-Tetraoxa-10-azanonadecanedioic acid, 10-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



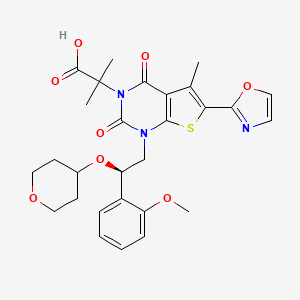
![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

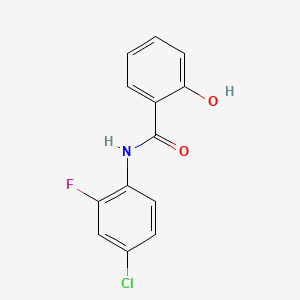

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)



